(4-Chloro-3-methoxyphenyl)hydrazine
Overview
Description
(4-Chloro-3-methoxyphenyl)hydrazine is a chemical compound with the molecular formula C7H9ClN2O. It is a hydrazine derivative characterized by the presence of a chloro and methoxy group attached to a phenyl ring. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-methoxyphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form these derivatives, which are important in various biochemical pathways . The compound can act as a nucleophile, reacting with electrophilic carbonyl groups in biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes. Additionally, this compound can interfere with mitochondrial function, affecting cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to the accumulation of intermediate metabolites. The compound can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can induce significant toxicity. Adverse effects observed at high doses include liver and kidney damage, as well as hematological changes. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other drugs and xenobiotics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within tissues can influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The accumulation of this compound in these compartments can lead to localized effects on cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-methoxyphenyl)hydrazine typically involves the reaction of 4-chloro-3-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxyphenyl)hydrazine involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride: Similar in structure but with an additional hydrochloride group.
4-Methoxyphenylhydrazine: Lacks the chloro group.
4-Chlorophenylhydrazine: Lacks the methoxy group.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUXYRPFUUSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178423-72-8 | |
Record name | (4-chloro-3-methoxyphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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